molecular formula C11H14O3 B6357268 4-Ethoxy-2,3-dimethylbenzoic acid CAS No. 1216009-33-4

4-Ethoxy-2,3-dimethylbenzoic acid

Cat. No.: B6357268
CAS No.: 1216009-33-4
M. Wt: 194.23 g/mol
InChI Key: ZMXIXQCNUQSDMX-UHFFFAOYSA-N
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Description

4-Ethoxy-2,3-dimethylbenzoic acid is an organic compound with the molecular formula C11H14O3 It is a derivative of benzoic acid, characterized by the presence of ethoxy and dimethyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-2,3-dimethylbenzoic acid can be achieved through several methods. One common approach involves the ethylation of 2,3-dimethylbenzoic acid. This can be done using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-2,3-dimethylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

4-Ethoxy-2,3-dimethylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a model compound for understanding metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-2,3-dimethylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethoxy and dimethyl groups can influence the compound’s binding affinity and specificity for its molecular targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

    2,3-Dimethylbenzoic acid: Lacks the ethoxy group, which may result in different reactivity and applications.

    4-Methoxy-2,3-dimethylbenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group, potentially affecting its chemical properties and biological activity.

    4-Ethoxybenzoic acid: Lacks the dimethyl groups, which can influence its reactivity and applications.

Uniqueness: 4-Ethoxy-2,3-dimethylbenzoic acid is unique due to the combination of ethoxy and dimethyl groups on the benzene ring. This specific substitution pattern can result in distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-ethoxy-2,3-dimethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-4-14-10-6-5-9(11(12)13)7(2)8(10)3/h5-6H,4H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXIXQCNUQSDMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)C(=O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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